1,2-Dodecanediol

Description

The exact mass of the compound 1,2-Dodecanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25930. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,2-Dodecanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dodecanediol including the price, delivery time, and more detailed information at info@benchchem.com.

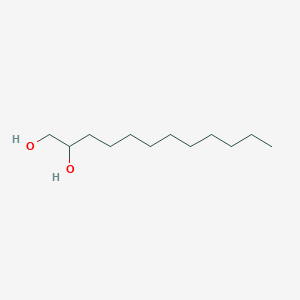

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITKDVFRMRXIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862552 | |

| Record name | Dodecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-87-5 | |

| Record name | 1,2-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dodecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dodecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMM0U4H102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dodecanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dodecanediol, a 1,2-alkanediol with a 12-carbon chain, is a versatile compound with increasing importance in the pharmaceutical, cosmetic, and chemical industries.[1] Its unique properties, including its amphiphilic nature, antimicrobial activity, and ability to act as a skin penetration enhancer, make it a valuable ingredient in a wide range of formulations. This technical guide provides an in-depth overview of the chemical and physical properties of 1,2-Dodecanediol, detailed experimental protocols for their determination, and a visualization of its synthesis and proposed mechanisms of action.

Chemical and Physical Properties

1,2-Dodecanediol is a white crystalline solid at room temperature. Its chemical structure consists of a dodecane (B42187) backbone with two hydroxyl groups on adjacent carbons. This diol is also known by other names including Lauryl Glycol and 1,2-Dihydroxydodecane.

Table 1: Chemical and Physical Properties of 1,2-Dodecanediol

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₂ | [2] |

| Molecular Weight | 202.33 g/mol | [2] |

| CAS Number | 1119-87-5 | [2] |

| Appearance | White solid or powder to crystalline | [3] |

| Melting Point | 56-60 °C | [4][5] |

| Boiling Point | ~280.32 °C (rough estimate) | [6][7] |

| Density | 0.9216 g/cm³ (rough estimate) | [4][7] |

| Solubility in Water | Low solubility | [3] |

| Solubility in Organic Solvents | Soluble in alcohols and warm ether | [8][9] |

| Vapor Pressure | 8.4 x 10⁻⁵ mmHg at 25°C | [6] |

| Flash Point | 134.3 °C | [6] |

| Refractive Index | 1.4617 (estimate) | [4][6] |

Experimental Protocols

Accurate determination of the physicochemical properties of 1,2-Dodecanediol is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol is adapted from the ASTM E324 standard test method.[10][11]

Objective: To determine the melting range of 1,2-Dodecanediol.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 1,2-Dodecanediol sample is completely dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the tube. The packed sample should be approximately 2-4 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, perform a rapid heating to get an approximate melting point.

-

For a more precise measurement, set the heating rate to 1-2 °C per minute, starting at least 10 °C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.

-

Replicates: Perform the determination in triplicate to ensure accuracy.

Boiling Point Determination

This protocol is based on the principles outlined in the OECD Test Guideline 103.[3][12]

Objective: To determine the boiling point of 1,2-Dodecanediol.

Apparatus:

-

Ebulliometer or a distillation apparatus

-

Heating mantle

-

Thermometer

-

Condenser

Procedure (Distillation Method):

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place a sample of 1,2-Dodecanediol and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensate is forming on the thermometer bulb.

-

Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (101.3 kPa) if the measurement is performed at a different pressure.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of 1,2-Dodecanediol in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure (Qualitative):

-

Add approximately 100 mg of 1,2-Dodecanediol to a test tube.

-

Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, hexane) to the test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves, the substance is considered soluble in that solvent at that concentration.

Procedure (Quantitative):

-

Prepare a saturated solution of 1,2-Dodecanediol in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear filtrate and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Synthesis and Purification Workflow

1,2-Dodecanediol can be synthesized from 1-dodecene (B91753) through epoxidation followed by hydrolysis. The crude product is then purified by recrystallization.

Caption: Workflow for the synthesis and purification of 1,2-Dodecanediol.

Proposed Mechanisms of Action

While 1,2-Dodecanediol is not known to interact with specific cellular signaling pathways in the classical sense, its biological effects are attributed to its interactions with cellular structures.

Antimicrobial Mechanism

1,2-Dodecanediol exhibits broad-spectrum antimicrobial activity.[1] The proposed mechanism involves the disruption of the bacterial cell membrane.

Caption: Proposed antimicrobial mechanism of 1,2-Dodecanediol.

Skin Penetration Enhancement

In drug development, 1,2-Dodecanediol is utilized as a penetration enhancer for transdermal drug delivery. It is believed to reversibly alter the structure of the stratum corneum, the outermost layer of the skin.

Caption: Mechanism of skin penetration enhancement by 1,2-Dodecanediol.

Conclusion

1,2-Dodecanediol is a multifunctional compound with well-characterized chemical and physical properties. Its utility as an antimicrobial agent and a skin penetration enhancer presents significant opportunities for researchers and professionals in drug development and cosmetic science. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for the effective application and further investigation of this promising molecule.

References

- 1. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. scribd.com [scribd.com]

- 7. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 8. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 9. nbinno.com [nbinno.com]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to 1,2-Dodecanediol (CAS: 1119-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dodecanediol, with the CAS number 1119-87-5, is a versatile aliphatic diol that has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, cosmetics, and material science.[1][2] Structurally, it is a twelve-carbon chain with hydroxyl groups on the first and second carbon atoms.[2] This unique structure imparts both hydrophilic and lipophilic characteristics, making it a valuable intermediate in fine chemical synthesis and a functional ingredient in various formulations.[3] This guide provides a comprehensive technical overview of 1,2-Dodecanediol, focusing on its physicochemical properties, synthesis, applications in research and drug development, and its established antimicrobial mechanism.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2-Dodecanediol is essential for its effective application in research and formulation development. The following tables summarize key identifiers and quantitative data for this compound.

Table 1: Chemical Identifiers for 1,2-Dodecanediol

| Identifier | Value |

| CAS Number | 1119-87-5[1] |

| IUPAC Name | dodecane-1,2-diol[1][4] |

| Synonyms | Lauryl glycol, 1,2-Dihydroxydodecane, Dodecane-1,2-diol[1][4] |

| Molecular Formula | C₁₂H₂₆O₂[1][2] |

| InChI | InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3[1][4] |

| InChIKey | ZITKDVFRMRXIJQ-UHFFFAOYSA-N[1][4] |

| SMILES | CCCCCCCCCCC(O)CO[1][4] |

Table 2: Physicochemical Data for 1,2-Dodecanediol

| Property | Value | Unit | Source(s) |

| Molecular Weight | 202.33 | g/mol | [1][5] |

| Appearance | White solid, colorless to pale yellow liquid | - | [1] |

| Melting Point | 56-60 | °C | [5][6] |

| Boiling Point | 189 (at 12 mmHg) | °C | [7] |

| pKa | 14.46 ± 0.20 (Predicted) | - | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.870 (Crippen Calculated) | - | [8] |

| Water Solubility | Low | - | [1][9] |

| Solubility in Organic Solvents | Soluble in alcohol and warm ether | - | [7][9] |

| Hydrogen Bond Donor Count | 2 | - | [1] |

| Hydrogen Bond Acceptor Count | 2 | - | [1] |

| Rotatable Bond Count | 10 | - | [1] |

| Topological Polar Surface Area | 40.5 | Ų | [1] |

Synthesis and Manufacturing

1,2-Dodecanediol is commonly synthesized through various chemical routes. A prevalent method involves the hydrolysis of decyl-oxirane. This reaction is typically carried out using an aqueous solution of a mineral acid, such as sulfuric acid.[1]

Another approach mentioned in the literature is the use of 1,2-dodecanediol to produce dodec-1-ene via bromination. This reaction utilizes reagents such as imidazole, chlorodiphenylphosphine, and iodine in a solvent system of toluene (B28343) and acetonitrile (B52724) over a 16-hour period, yielding approximately 85%.[1]

For drug development and other high-purity applications, the selection of a reliable manufacturing source is critical to ensure lot-to-lot consistency and minimize impurities that could affect experimental outcomes or product stability.[3]

Caption: Synthesis of 1,2-Dodecanediol from decyl-oxirane.

Applications in Research and Drug Development

1,2-Dodecanediol's unique properties make it a valuable tool for researchers and drug development professionals.

Antimicrobial Agent and Preservative

1,2-Dodecanediol exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[4][10] This property is leveraged in the preservation of cosmetic and pharmaceutical formulations, where it can reduce the reliance on traditional preservatives.[11] Studies have shown its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis.[10][12] The antimicrobial efficacy of 1,2-alkanediols is dependent on their alkyl chain length, with those having 6-12 carbon atoms showing significant activity.[12]

The proposed mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[11] This non-specific physical mechanism of action is advantageous as it is less likely to lead to the development of microbial resistance compared to targeted biochemical inhibitors.

Caption: Disruption of bacterial cell membrane by 1,2-Dodecanediol.

Pharmaceutical Intermediate

As a difunctional molecule, 1,2-Dodecanediol serves as a versatile starting material or intermediate in the synthesis of more complex molecules.[3][13] It has been used in the preparation of:

-

Lipophilic diamines and amino alcohols : These compounds have been investigated for their potential antitubercular activity.[5]

-

Ferrite (B1171679) nanoparticles : 1,2-Dodecanediol is used in the synthesis of Fe(II), Co(II), and Ni(II) ferrite nanoparticles, which have applications in diagnostics and drug delivery.[5][6]

Formulation Excipient

In pharmaceutical formulations, 1,2-Dodecanediol can function as a:

-

Moisturizing agent (humectant) : Its hydroxyl groups attract and retain water, which is beneficial in topical formulations to prevent skin dryness.[1]

-

Surfactant and Emulsifier : It can reduce the surface tension of liquids, aiding in the formation and stabilization of emulsions.[1][2]

-

Solubilizing agent : Its amphiphilic nature can potentially enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Experimental Protocols

Preparation of Magnetic Microspheres

This protocol describes the use of 1,2-Dodecanediol in the synthesis of magnetic microspheres.[13]

-

Reaction Setup : In a flask, sequentially add 20 mL of benzyl (B1604629) ether, 2 mmol of acetylacetone (B45752) iron, 10 mmol of 1,2-dodecanediol, 10 mmol of oleic acid, and 2 mmol of oleamine.

-

Dissolution : Stir the mixture under an argon atmosphere until all reactants are completely dissolved.

-

Heating Profile :

-

Heat the mixture to 120°C and maintain for 1 hour.

-

Increase the temperature to 200°C and maintain for 1 hour.

-

Further heat the reaction mixture to approximately 280°C and reflux for 2 hours. The reaction is complete when the solution turns from dark brown to black.

-

Caption: Experimental workflow for synthesizing magnetic microspheres.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and identification of 1,2-Dodecanediol.[7]

-

Sample Preparation : Dissolve a known quantity of 1,2-Dodecanediol in a suitable solvent such as dichloromethane.

-

Derivatization (Recommended) : To increase volatility, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the sample solution. Heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

Injection : Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography :

-

Column : A non-polar capillary column (e.g., DB-1 or DB-5).

-

Carrier Gas : Helium.

-

Temperature Program : An appropriate temperature gradient is used to separate the components.

-

-

Mass Spectrometry : The eluting compounds are ionized (typically by electron ionization) and the resulting mass spectrum is used for identification by comparison to spectral libraries.

Safety and Handling

1,2-Dodecanediol is generally considered to be of low toxicity, but may cause mild skin and eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment, including eye shields and gloves.[5] Standard laboratory safety protocols should be followed to avoid direct contact and inhalation.[1] In case of contact, rinse the affected area with copious amounts of water.[13]

Conclusion

1,2-Dodecanediol (CAS 1119-87-5) is a multifunctional compound with a well-defined physicochemical profile. Its utility as a pharmaceutical intermediate, a formulation excipient with moisturizing and antimicrobial properties, and a key component in the synthesis of advanced materials makes it a subject of ongoing interest for researchers, scientists, and drug development professionals. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1119-87-5: 1,2-Dodecanediol | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dodecanediol 90 1119-87-5 [sigmaaldrich.com]

- 6. 1,2-Dodecanediol | 1119-87-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,2-Dodecanediol (CAS 1119-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 12. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

1,2-Dodecanediol in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of 1,2-Dodecanediol (CAS No: 1119-87-5) in various research fields. We will explore its utility as an antimicrobial agent, a key component in nanomaterial synthesis, a penetration enhancer in drug delivery systems, and a versatile intermediate in chemical synthesis. This document consolidates quantitative data, details key experimental protocols, and visualizes complex processes to support advanced research and development.

Physicochemical Properties

1,2-Dodecanediol, also known as lauryl glycol, is a straight-chain aliphatic diol with two hydroxyl groups on adjacent carbons of a twelve-carbon chain.[1] This structure imparts a unique combination of hydrophilic and lipophilic properties, making it a valuable compound in diverse scientific applications.

| Property | Value | Reference |

| Molecular Formula | C12H26O2 | [2] |

| Molecular Weight | 202.33 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 56-60 °C | |

| Assay | ≥90% | |

| Functional Group | Hydroxyl | |

| InChI Key | ZITKDVFRMRXIJQ-UHFFFAOYSA-N |

Antimicrobial Research Applications

1,2-Dodecanediol has demonstrated significant antibacterial activity, particularly against common skin flora such as Staphylococcus aureus and Staphylococcus epidermidis.[4][5][6] This makes it a compound of interest for developing topical formulations and for studying antimicrobial mechanisms. Its activity is noted to be dependent on its alkyl chain length.[7]

Quantitative Antimicrobial Activity

The efficacy of 1,2-Dodecanediol as an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4000 | [5] |

| Staphylococcus epidermidis | 3200 | [5] |

Studies have also evaluated the synergistic effects of 1,2-Dodecanediol when combined with other antimicrobial agents, using the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, or antagonistic.[4] For instance, the combination with lactic acid was found to be additive, while its activity against S. epidermidis was inhibited when mixed with myristic acid.[4][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of 1,2-Dodecanediol against bacterial strains.

Materials:

-

1,2-Dodecanediol

-

Bacterial strains (e.g., S. aureus, S. epidermidis)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microplates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Preparation of 1,2-Dodecanediol Dilutions:

-

Prepare a stock solution of 1,2-Dodecanediol in a suitable solvent (e.g., DMSO), if necessary.

-

Perform a two-fold serial dilution of the compound in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

-

-

Incubation:

-

Cover the microplate and incubate at 37°C for 18-24 hours.[8]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of 1,2-Dodecanediol in which no visible bacterial growth is observed.

-

Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth.

-

Visualization: MIC Assay Workflow

Nanomaterial Synthesis

1,2-Dodecanediol serves as a crucial reagent in the chemical synthesis of various nanoparticles, including spinel ferrite (B1171679) (MFe₂O₄ where M=Fe, Co, Ni) and magnetic microspheres.[9] Its role often involves acting as a high-boiling point solvent, a reducing agent, or a stabilizer during the nanoparticle formation process.

Experimental Protocol: Synthesis of Magnetic Microspheres

This protocol describes the preparation of iron-based magnetic microspheres using 1,2-Dodecanediol, adapted from a cited method.[9]

Materials:

-

Benzyl (B1604629) ether (20 mL)

-

Acetylacetone (B45752) iron (2 mmol)

-

1,2-Dodecanediol (10 mmol)

-

Oleic acid (10 mmol)

-

Oleamine (2 mmol)

-

Three-neck flask and reflux condenser

-

Heating mantle with stirrer

-

Argon gas supply

Procedure:

-

Mixing Reagents:

-

In a three-neck flask, sequentially add 20 mL of benzyl ether, 2 mmol of acetylacetone iron, 10 mmol of 1,2-Dodecanediol, 10 mmol of oleic acid, and 2 mmol of oleamine.

-

-

Inert Atmosphere and Dissolution:

-

Stir the mixture under a continuous flow of argon gas until all reactants are completely dissolved.

-

-

Staged Heating:

-

Heat the mixture to 120°C and maintain this temperature for 1 hour.

-

Increase the temperature to 200°C and maintain for an additional 1 hour.

-

-

Reflux and Nanoparticle Formation:

-

Finally, heat the reaction mixture to approximately 280°C and reflux for 2 hours.

-

The reaction is complete when the solution color changes from dark brown to black, indicating the formation of magnetic nanoparticles.

-

-

Purification:

-

After cooling to room temperature, add ethanol (B145695) to precipitate the nanoparticles.

-

Separate the nanoparticles using a magnet and discard the supernatant.

-

Wash the nanoparticles multiple times with ethanol and redisperse them in a nonpolar solvent like hexane.

-

Visualization: Nanoparticle Synthesis Workflow

Drug Delivery and Formulation

In pharmaceutical research, 1,2-Dodecanediol is investigated as an excipient in drug formulations, particularly for topical and transdermal delivery.[10][11] Its amphiphilic nature allows it to function as a penetration enhancer, reversibly decreasing the barrier resistance of the skin's stratum corneum to facilitate drug absorption.[12]

Mechanism as a Penetration Enhancer

Penetration enhancers improve transdermal drug delivery by interacting with the components of the stratum corneum.[12] The primary mechanism involves the disruption of the highly ordered intercellular lipid matrix. 1,2-Dodecanediol, with its long alkyl chain and polar head group, can insert itself into the lipid bilayers, increasing their fluidity and creating defects or pores. This transient disruption allows drug molecules to partition more easily into and diffuse through the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol provides a general methodology for evaluating the penetration-enhancing effect of 1,2-Dodecanediol on a model drug.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., rat, porcine, or human cadaver skin)

-

Model drug formulation (with and without 1,2-Dodecanediol)

-

Phosphate-buffered saline (PBS) as the receptor medium

-

Stirring bars and a multi-channel magnetic stirrer with heating

-

HPLC or other analytical method for drug quantification

Procedure:

-

Skin Preparation:

-

Excise full-thickness skin and remove subcutaneous fat.

-

Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

-

Cell Assembly:

-

Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

-

-

Equilibration:

-

Place the assembled cells in a heated stirring block and allow the skin to equilibrate for 30-60 minutes.

-

-

Application of Formulation:

-

Apply a precise amount of the test formulation (containing the model drug and 1,2-Dodecanediol) and the control formulation (drug only) to the surface of the skin in the donor chamber.

-

-

Sampling:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber through the sampling port.

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples to determine the concentration of the model drug using a validated analytical method like HPLC.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Plot this data to determine the steady-state flux (Jss) and the permeability coefficient (Kp).

-

Calculate the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

-

Visualization: Mechanism of Penetration Enhancement

Role in Chemical Synthesis

Beyond the specific applications above, 1,2-Dodecanediol is a versatile building block in fine chemical synthesis.[13] Its two hydroxyl groups offer reactive sites for various chemical transformations. It is used in the preparation of more complex molecules such as lipophilic diamines and amino alcohols, which have been investigated for their antitubercular activity. It can also undergo esterification to create diesters used as surfactants or lubricants, and etherification or oxidation to produce other specialty chemicals.[13]

References

- 1. CAS 1119-87-5: 1,2-Dodecanediol | CymitQuimica [cymitquimica.com]

- 2. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Synthesis of 1,2-Dodecanediol from Dodecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting dodecene to 1,2-dodecanediol, a valuable vicinal diol in various industrial and research applications. This document details the core chemical principles, provides explicit experimental protocols for key methodologies, presents quantitative data for comparative analysis, and visualizes the synthetic pathways and workflows.

Introduction

1,2-Dodecanediol (also known as lauryl glycol) is a 12-carbon vicinal diol with applications as a surfactant, emulsifier, and moisturizing agent in personal care products. Its antimicrobial properties also make it a useful component in disinfectants and preservatives. In the realm of drug development and fine chemical synthesis, its two hydroxyl groups provide reactive handles for the construction of more complex molecules. The primary and most direct synthetic precursor for 1,2-dodecanediol is 1-dodecene (B91753), an inexpensive and readily available terminal alkene. This guide will focus on the two predominant methods for this transformation: the direct dihydroxylation of the alkene and a two-step epoxidation-hydrolysis sequence.

Synthetic Methodologies

The conversion of dodecene to 1,2-dodecanediol is fundamentally an oxidation reaction that introduces two hydroxyl groups across the double bond. The stereochemical outcome of this addition is a critical consideration in the choice of synthetic method.

Direct Dihydroxylation of 1-Dodecene

Direct dihydroxylation methods are highly efficient for producing vicinal diols from alkenes. These reactions typically employ high-oxidation-state transition metals, most notably osmium, to achieve a syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.

-

Upjohn Dihydroxylation: This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst.[1][2] This approach avoids the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.[1][2] The reaction is generally reliable and provides good yields of the cis-diol.[1]

-

Sharpless Asymmetric Dihydroxylation: A significant advancement in dihydroxylation, this method allows for the enantioselective synthesis of diols from prochiral olefins.[3] It employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand.[3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL respectively), a co-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.[4]

Epoxidation of 1-Dodecene followed by Hydrolysis

This two-step approach first involves the epoxidation of the alkene to form an oxirane (epoxide) ring, followed by acid-catalyzed ring-opening to yield the diol. This sequence results in an anti-dihydroxylation, where the two hydroxyl groups are on opposite faces of the original double bond.

-

Epoxidation: 1-Dodecene can be epoxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The peroxyacid transfers an oxygen atom to the double bond in a concerted mechanism.

-

Hydrolysis: The resulting 1,2-epoxydodecane (B1583528) can then be hydrolyzed under acidic conditions (e.g., with dilute sulfuric acid or formic acid followed by saponification) to open the epoxide ring and form 1,2-dodecanediol.[5]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Dodecene

This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation using AD-mix-β to yield (R)-1,2-dodecanediol.

Materials:

-

1-Dodecene

-

AD-mix-β

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (50 mL each for 10 mmol of alkene). To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of 1-dodecene). Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase will be a bright yellow.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Add 1-dodecene (1.0 mmol) to the vigorously stirred, cooled mixture.

-

Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[4]

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the reaction mixture at 0 °C and stir for one hour while allowing the mixture to warm to room temperature.[4]

-

Extraction: Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2-dodecanediol.[4]

Protocol 2: Epoxidation of 1-Dodecene with m-CPBA and Subsequent Hydrolysis

This is a general two-step procedure for the anti-dihydroxylation of 1-dodecene.

Step A: Epoxidation of 1-Dodecene

Materials:

-

1-Dodecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-dodecene (1.0 eq) in dichloromethane.

-

Addition of m-CPBA: Cool the solution in an ice bath and add m-CPBA (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-epoxydodecane, which can be used in the next step without further purification.

Step B: Acid-Catalyzed Hydrolysis of 1,2-Epoxydodecane

Materials:

-

Crude 1,2-epoxydodecane from Step A

-

Acetone (B3395972) (or THF) and water mixture (e.g., 10:1)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the crude 1,2-epoxydodecane in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.

-

Neutralization: Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 1,2-dodecanediol by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,2-Dodecanediol from Dodecene

| Parameter | Sharpless Asymmetric Dihydroxylation | Epoxidation with m-CPBA / Hydrolysis |

| Reagents | 1-Dodecene, AD-mix-β, t-BuOH/H₂O, Na₂SO₃ | 1. 1-Dodecene, m-CPBA, CH₂Cl₂ 2. H₂SO₄ (cat.), Acetone/H₂O |

| Stereochemistry | syn-dihydroxylation | anti-dihydroxylation |

| Enantioselectivity | High (with chiral ligand) | Racemic product |

| Typical Yield | Good to excellent | Generally good |

| Reaction Time | 6 - 24 hours | Epoxidation: a few hours; Hydrolysis: a few hours |

| Key Advantages | High enantioselectivity, one-pot procedure | Uses less expensive reagents, avoids heavy metals |

| Key Disadvantages | Uses expensive and toxic osmium catalyst | Two-step process, produces waste from m-CPBA |

Table 2: Physicochemical and Spectroscopic Data for 1,2-Dodecanediol

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₂[6] |

| Molecular Weight | 202.33 g/mol [6] |

| Appearance | White solid |

| CAS Number | 1119-87-5 |

| ¹H NMR (CDCl₃, ppm) | δ ~3.65 (m, 1H, -CH(OH)-), ~3.55 (dd, 1H, -CH₂OH), ~3.35 (dd, 1H, -CH₂OH), ~1.2-1.5 (m, 20H, -(CH₂)₁₀-), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~72.5 (-CH(OH)-), ~66.5 (-CH₂OH), ~33.5, ~31.9, ~29.6, ~29.3, ~25.8, ~22.7, ~14.1 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument. The provided NMR data is a representative spectrum.[6][7][8][9]

Mandatory Visualization

Chemical Reaction Pathways

Experimental Workflow for Dihydroxylation

Conclusion

The synthesis of 1,2-dodecanediol from dodecene can be effectively achieved through two primary routes: direct dihydroxylation and a two-step epoxidation-hydrolysis sequence. The choice of method depends on the desired stereochemical outcome, cost considerations, and the availability of specialized reagents and equipment. The Sharpless asymmetric dihydroxylation is the method of choice for producing enantiomerically pure 1,2-dodecanediol, which is often a requirement in pharmaceutical and fine chemical synthesis. For applications where a racemic mixture is acceptable, the Upjohn dihydroxylation or the epoxidation-hydrolysis route offer reliable and high-yielding alternatives. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the efficient and informed synthesis of 1,2-dodecanediol.

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1,2-Dodecanediol(1119-87-5) 1H NMR [m.chemicalbook.com]

A Researcher's Guide to 1,2-Dodecanediol Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dodecanediol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles of solubility, outlines detailed experimental protocols for its determination, and offers a framework for researchers to generate and interpret their own solubility data.

Introduction to 1,2-Dodecanediol and its Solubility

1,2-Dodecanediol is a long-chain aliphatic diol with a 12-carbon backbone and hydroxyl groups on adjacent carbons (C1 and C2). This molecular structure imparts both hydrophilic and lipophilic characteristics, making its solubility behavior complex and highly dependent on the properties of the solvent. The two hydroxyl groups can participate in hydrogen bonding, suggesting potential solubility in polar solvents. However, the long, nonpolar dodecane (B42187) chain contributes to its hydrophobic nature, favoring solubility in nonpolar organic solvents. In practice, 1,2-dodecanediol is reported to have low solubility in many organic solvents.[1]

Understanding the solubility of 1,2-dodecanediol is critical for a variety of applications, including:

-

Pharmaceutical Formulations: As a potential excipient, its solubility impacts drug delivery, bioavailability, and the stability of formulations.

-

Cosmetics and Personal Care: Used as a moisturizing and antimicrobial agent, its solubility affects product texture, efficacy, and formulation with other ingredients.[1]

-

Chemical Synthesis: Its solubility is a key parameter for its use as a reactant or intermediate in the production of other chemicals.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that substances with similar polarities are more likely to be miscible.[2]

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, water) are considered polar. The hydroxyl groups of 1,2-dodecanediol can interact with these solvents through hydrogen bonding. However, the long hydrocarbon tail can limit this solubility. Shorter-chain diols are generally more soluble in polar solvents than their longer-chain counterparts.[3]

-

Nonpolar Solvents: Solvents with low dielectric constants and no capacity for hydrogen bonding (e.g., hexane, toluene) are nonpolar. The dodecane chain of 1,2-dodecanediol will interact favorably with these solvents through van der Waals forces.

-

Aprotic Polar Solvents: Solvents like acetone (B3395972) and ethyl acetate (B1210297) have intermediate polarity and can act as hydrogen bond acceptors but not donors. The solubility of 1,2-dodecanediol in these solvents will depend on the balance between the polar and nonpolar interactions.

For comparison, the isomer 1,12-dodecanediol is reported to be soluble in alcohol and warm ether, but insoluble in water and petroleum ether.[4][5][6] This suggests that while the hydroxyl groups contribute to solubility in polar protic solvents, the long alkyl chain dominates its behavior in highly polar (water) and nonpolar (petroleum ether) environments.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 1,2-Dodecanediol in Various Organic Solvents

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 6.6 | ||||

| Ethanol | 5.2 | ||||

| Isopropanol | 4.3 | ||||

| Acetone | 5.1 | ||||

| Ethyl Acetate | 4.4 | ||||

| Toluene | 2.4 | ||||

| Hexane | 0.1 | ||||

| Dichloromethane | 3.1 | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||||

| N,N-Dimethylformamide (DMF) | 6.4 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[7] This analytical method involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment

-

1,2-Dodecanediol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of 1,2-dodecanediol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different time points until the solute concentration in the supernatant remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Analysis: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of 1,2-dodecanediol.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of 1,2-dodecanediol solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Diols | Research Starters | EBSCO Research [ebsco.com]

- 4. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

- 6. 5675-51-4 CAS MSDS (1,12-Dodecanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of 1,2-Dodecanediol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-Dodecanediol. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document details the characteristic spectral signatures of 1,2-Dodecanediol and outlines the experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR spectra of 1,2-Dodecanediol. This information is critical for compound identification, purity assessment, and structural elucidation.

Table 1: 1H NMR Spectroscopic Data for 1,2-Dodecanediol in CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.68 | m | 1H | H-2 |

| ~3.62 | dd | 1H | H-1a |

| ~3.43 | dd | 1H | H-1b |

| ~1.26-1.50 | m | 18H | H-3 to H-11 |

| ~0.88 | t | 3H | H-12 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 1,2-Dodecanediol in CDCl3[1]

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | C-2 |

| ~66.9 | C-1 |

| ~33.5 | C-3 |

| ~31.9 | C-10 |

| ~29.6 | C-4 to C-9 |

| ~25.9 | C-11 |

| ~22.7 | C-12 |

| ~14.1 | C-13 |

Note: The assignments are based on typical chemical shifts for aliphatic diols.

Table 3: IR Spectroscopic Data for 1,2-Dodecanediol[1]

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2920 | Strong | C-H stretch (asymmetric, CH2) |

| ~2850 | Strong | C-H stretch (symmetric, CH2) |

| ~1465 | Medium | C-H bend (scissoring, CH2) |

| ~1060 | Strong | C-O stretch (secondary alcohol) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Note: The IR data is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 1,2-Dodecanediol.

1H and 13C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 1,2-Dodecanediol into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrumentation and Data Acquisition:

-

The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

1H NMR:

-

A standard single-pulse experiment is used.

-

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

-

A relaxation delay of 1-2 seconds is employed.

-

Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

-

-

13C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay of 5-10 seconds is used to ensure accurate integration of all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectra are phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual CDCl3 signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As 1,2-Dodecanediol is a solid at room temperature, the spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then acquired over a range of 4000 to 400 cm-1.

-

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

3. Data Processing:

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

-

The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,2-Dodecanediol.

Caption: Workflow for Spectroscopic Analysis of 1,2-Dodecanediol.

The Antimicrobial Properties of 1,2-Dodecanediol: A Technical Guide for Researchers

Introduction

1,2-Dodecanediol, a vicinal diol with the chemical formula C12H26O2, is a multifunctional ingredient utilized across the cosmetic, pharmaceutical, and industrial sectors.[1] Beyond its established roles as a humectant, emollient, and solvent, 1,2-dodecanediol has garnered significant attention for its potent antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the antimicrobial characteristics of 1,2-dodecanediol, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Antimicrobial Attributes

1,2-Dodecanediol exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various bacteria and fungi.[3][4] Its primary mechanism of action is the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. This activity is influenced by its molecular structure, which combines a hydrophilic diol head with a lipophilic dodecyl tail, facilitating its interaction with and integration into the lipid bilayers of microbial cell membranes.

Quantitative Antimicrobial Efficacy

The antimicrobial potency of 1,2-dodecanediol is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for 1,2-dodecanediol against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Dodecanediol against Gram-Positive Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538P | 4000 | [5] |

| Staphylococcus epidermidis | ATCC 12228 | 3200 | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols against Various Microorganisms

| Microorganism | 1,2-Alkanediol (Carbon Chain Length) | MIC (%) | Reference |

| Staphylococcus aureus | C8 (Octanediol) | 0.5 | |

| Escherichia coli | C8 (Octanediol) | 1.0 | |

| Pseudomonas aeruginosa | C8 (Octanediol) | >2.0 | |

| Candida albicans | C8 (Octanediol) | 0.25 | |

| Aspergillus niger | C8 (Octanediol) | 0.5 |

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of 1,2-dodecanediol is the perturbation and disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction:

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of 1,2-dodecanediol.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11][12]

Objective: To determine the lowest concentration of 1,2-dodecanediol that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

1,2-Dodecanediol stock solution

-

Sterile diluent (e.g., DMSO, if necessary, to dissolve 1,2-dodecanediol)

-

Positive control (microorganism in broth without 1,2-dodecanediol)

-

Negative control (broth only)

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of 1,2-dodecanediol in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare the microbial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well containing the 1,2-dodecanediol dilutions and the positive control well. The final volume in each test well will be 200 µL.

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of 1,2-dodecanediol that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[5][13][14]

Objective: To assess the bactericidal or bacteriostatic activity of 1,2-dodecanediol over time.

Materials:

-

Flasks or tubes with the appropriate broth

-

Standardized microbial inoculum

-

1,2-Dodecanediol at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Growth control (no 1,2-dodecanediol)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator

Procedure:

-

Prepare flasks containing broth with the desired concentrations of 1,2-dodecanediol and a growth control flask.

-

Inoculate each flask with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at the appropriate temperature with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.

-

Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Checkerboard Synergy Assay

This method is used to evaluate the interaction between two antimicrobial agents.[1][3][15][16]

Objective: To determine if 1,2-dodecanediol acts synergistically, additively, indifferently, or antagonistically with another antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Two antimicrobial agents (1,2-dodecanediol and another compound)

-

Standardized microbial inoculum

-

Appropriate broth

Procedure:

-

In a 96-well plate, prepare serial dilutions of 1,2-dodecanediol along the x-axis and the second antimicrobial agent along the y-axis.

-

This creates a matrix of wells with varying concentrations of both agents, alone and in combination.

-

Inoculate all wells with a standardized microbial suspension as described in the MIC protocol.

-

Include appropriate controls for each agent alone and a growth control.

-

Incubate the plate under appropriate conditions.

-

After incubation, determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula: FICI = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Conclusion

1,2-Dodecanediol is a promising antimicrobial agent with a primary mechanism of action involving the disruption of microbial cell membranes. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial potential of this versatile compound. Future research should focus on expanding the spectrum of activity data, elucidating more detailed mechanistic insights, and evaluating its efficacy in more complex systems such as biofilms.

References

- 1. Influence of sub-inhibitory concentrations of antimicrobials on micrococcal nuclease and biofilm formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New selective agent for isolation of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ors.org [ors.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Dodecanolide interferes with biofilm formation and reduces the virulence of Methicillin-resistant Staphylococcus aureus (MRSA) through up regulation of agr system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Quorum-Sensing Molecules Farnesol/Homoserine Lactone and Dodecanol Operate via Distinct Modes of Action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

1,2-Dodecanediol: A Technical Guide to its Surfactant and Emulsifying Properties for Researchers and Drug Development Professionals

Introduction

1,2-Dodecanediol, also known as lauryl glycol, is a versatile 1,2-alkanediol that has garnered significant interest in the pharmaceutical and cosmetic industries. Its unique molecular structure, featuring a 12-carbon hydrophobic tail and a hydrophilic diol head, imparts amphiphilic properties that make it an effective surfactant and emulsifier.[1][2] Beyond its surface-active properties, 1,2-dodecanediol is also recognized for its role as a skin penetration enhancer and its antimicrobial capabilities.[3][4] This technical guide provides an in-depth overview of 1,2-dodecanediol's function as a surfactant and emulsifier, complete with physicochemical data, experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

1,2-Dodecanediol is a white solid at room temperature with the chemical formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[5] Its structure, consisting of a long alkyl chain and two adjacent hydroxyl groups, is key to its surface-active behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [5][6] |

| Molecular Weight | 202.33 g/mol | [5][6] |

| CAS Number | 1119-87-5 | [6] |

| Appearance | White solid | |

| Melting Point | 56-60 °C | |

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.870 (Crippen Calculated) | [7] |

| Water Solubility (log10WS in mol/l) | -3.48 (Crippen Calculated) | [7] |

1,2-Dodecanediol as a Surfactant

As a surfactant, 1,2-dodecanediol reduces the surface tension of a liquid or the interfacial tension between two liquids or between a liquid and a solid. This property is fundamental to its role in various formulations.

Mechanism of Action

The amphiphilic nature of 1,2-dodecanediol drives its molecules to interfaces, such as the air-water or oil-water interface. The hydrophobic dodecyl chain orients away from the aqueous phase, while the hydrophilic diol head remains in contact with it. This molecular arrangement disrupts the cohesive energy at the surface, leading to a reduction in surface tension.

Critical Micelle Concentration (CMC)

Experimental Protocol for Determining Critical Micelle Concentration (CMC)

The CMC of 1,2-dodecanediol can be determined using various methods, including surface tension measurements and conductivity measurements.

1. Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it plateaus. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[8]

-

Apparatus: Tensiometer (using Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of 1,2-dodecanediol of varying concentrations.

-

Measure the surface tension of each solution using a calibrated tensiometer.

-

Plot the surface tension as a function of the logarithm of the 1,2-dodecanediol concentration.

-

The concentration at which the surface tension plot shows a sharp break and becomes constant is the CMC.[1][4]

-

2. Conductivity Method

-

Principle: For ionic surfactants, there is a distinct change in the slope of the conductivity versus concentration plot at the CMC. While 1,2-dodecanediol is non-ionic, this method can sometimes be adapted or used with an ionic marker. A more direct method for non-ionic surfactants is preferred.[9][10]

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a series of aqueous solutions of the surfactant.

-

Measure the specific conductance of each solution.

-

Plot the specific conductance against the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[10]

-

1,2-Dodecanediol as an Emulsifier

An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids. 1,2-Dodecanediol is utilized to form and stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.

Mechanism of Emulsification

1,2-Dodecanediol molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing. The hydrophobic tail extends into the oil phase, and the hydrophilic head into the aqueous phase, reducing the interfacial tension and facilitating the dispersion of one liquid within the other.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) number is an indicator of a surfactant's preference for water or oil. While a specific experimentally determined HLB value for 1,2-dodecanediol is not readily found in scientific literature, it can be estimated based on its chemical structure. Given its significant hydrophobic chain, it is likely to have a lower to mid-range HLB value, making it suitable for a variety of emulsion types. For non-ionic surfactants, the HLB can be calculated using Griffin's method if the molecule contains ethylene (B1197577) oxide groups, which is not the case for 1,2-dodecanediol. Other calculation methods based on group contributions could be employed for an estimation.

Experimental Protocol for Evaluating Emulsion Stability

The ability of 1,2-dodecanediol to stabilize an emulsion can be assessed by monitoring the physical stability of the emulsion over time.

1. Emulsion Preparation

-

Procedure:

-

Prepare the oil and aqueous phases separately. 1,2-Dodecanediol can be incorporated into either phase depending on the desired emulsion type and formulation.

-

Gradually add the dispersed phase to the continuous phase while applying high shear using a homogenizer or sonicator.

-

Continue homogenization for a set period to achieve a uniform droplet size.

-

2. Stability Assessment

-

Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming, sedimentation, flocculation, or coalescence over a defined period at controlled temperature.

-

Droplet Size Analysis:

-

Zeta Potential Measurement:

-

Apparatus: Zeta potential analyzer.

-

Procedure: For O/W emulsions, measure the zeta potential of the oil droplets. A high absolute zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between droplets.[13]

-

-

Accelerated Stability Testing (Centrifugation):

-

Procedure: Centrifuge the emulsion at a specific speed for a set duration. The separation of phases indicates the emulsion's stability under stress.[14]

-